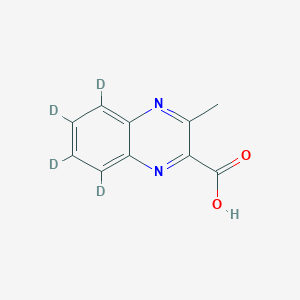

3-Methylquinoxaline-2-carboxylic Acid-d4

描述

Structure

3D Structure

属性

分子式 |

C10H8N2O2 |

|---|---|

分子量 |

192.21 g/mol |

IUPAC 名称 |

5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)/i2D,3D,4D,5D |

InChI 键 |

BJPNADFNSANIPF-QFFDRWTDSA-N |

手性 SMILES |

[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)O)C)[2H])[2H] |

规范 SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)O |

产品来源 |

United States |

Advanced Analytical Methodologies for Characterizing 3 Methylquinoxaline 2 Carboxylic Acid D4 in Research Contexts

Mass Spectrometry Applications in Isotopic Labeling Studies

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. Its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio make it indispensable for verifying the incorporation of stable isotopes and for quantitative applications.

High-resolution mass spectrometry (HRMS) provides the accuracy necessary to confirm the elemental composition of a molecule by measuring its mass with exceptional precision. In the context of MQCA-d4, HRMS is used to verify the successful incorporation of the four deuterium (B1214612) atoms and to assess the isotopic purity of the synthesized standard.

A study detailing the synthesis of MQCA-d4 from aniline-d5 (B30001) reported an isotopic enrichment of 99.6%, which was determined by mass spectrometry analysis. bohrium.comnih.gov This high level of enrichment is crucial for its function as a reliable internal standard. HRMS can distinguish the minute mass difference between a molecule containing four deuterium atoms versus one with, for example, only three, or a molecule containing a ¹³C isotope instead of a ¹²C. This allows for an accurate determination of isotopic abundance and ensures that the standard is not contaminated with unlabeled or partially labeled analogues. mdpi.com

The theoretical mass difference between the unlabeled MQCA and the d4-labeled version is a key parameter assessed by HRMS.

Table 1: Theoretical Mass Comparison of MQCA and MQCA-d4

| Compound | Molecular Formula | Exact Mass (Da) |

|---|---|---|

| 3-Methylquinoxaline-2-carboxylic Acid (MQCA) | C₁₀H₈N₂O₂ | 188.0586 |

| 3-Methylquinoxaline-2-carboxylic Acid-d4 (MQCA-d4) | C₁₀H₄D₄N₂O₂ | 192.0837 |

This table illustrates the theoretical exact masses for the unlabeled and d4-labeled compounds. HRMS instruments can readily resolve these mass differences to confirm isotopic labeling.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of analytes in complex matrices such as animal tissues, food products, and environmental samples. nih.govsigmaaldrich.cn In these applications, MQCA-d4 is an ideal internal standard for the accurate quantification of MQCA. nih.gov Because MQCA-d4 is chemically identical to MQCA, it co-elutes during liquid chromatography and exhibits similar ionization efficiency in the mass spectrometer's source, effectively compensating for variations in sample preparation and matrix effects. nih.govsigmaaldrich.cn

The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govbohrium.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. For MQCA, published methods show a precursor ion of m/z 189, which corresponds to the protonated molecule [M+H]⁺, and a characteristic product ion. nih.govsigmaaldrich.cn For MQCA-d4, the precursor ion would be shifted by 4 mass units to m/z 193. The fragmentation pattern would be similar, with the product ions also reflecting the mass of the deuterium labels.

Table 2: Representative MRM Transitions for MQCA and MQCA-d4

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|

| MQCA | 189 | Specific fragment | Quantifier |

| MQCA | 189 | Specific fragment | Qualifier |

| MQCA-d4 (Internal Standard) | 193 | Specific fragment + 4 Da | Quantifier |

This table outlines the principle of using unique MRM transitions for the analyte (MQCA) and its deuterated internal standard (MQCA-d4) in a quantitative LC-MS/MS assay. The specific fragment ions would be determined during method development.

Methods developed for detecting MQCA in animal tissues have achieved limits of quantitation (LOQ) as low as 0.1 µg/kg, demonstrating the high sensitivity of the LC-MS/MS technique when using a proper internal standard like MQCA-d4. nih.govsigmaaldrich.cn

Nuclear Magnetic Resonance Spectroscopy for Deuterium Distribution and Structural Confirmation

Deuterium NMR (²H NMR) directly observes the deuterium nuclei. This technique is definitive for determining the positions of deuterium labels within a molecule. For MQCA-d4, the deuterium atoms are located on the benzene (B151609) ring portion of the quinoxaline (B1680401) structure. bohrium.comnih.gov A ²H NMR spectrum of MQCA-d4 would show signals in the aromatic region, confirming that the deuterium substitution has occurred on the ring and not, for example, on the methyl group. This analysis is crucial to rule out the presence of positional isomers, which could arise during synthesis. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader.

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to provide a complete picture of a molecule's carbon-hydrogen framework. In the analysis of MQCA-d4, these techniques serve to confirm both the core structure and the specific sites of deuteration.

A study on the synthesis of MQCA-d4 confirmed its chemical structure using ¹H NMR. nih.gov The ¹H NMR spectrum of MQCA-d4 would be expected to show a significant difference compared to its non-labeled analog: the signals corresponding to the four protons on the benzene ring would be absent or dramatically reduced. The remaining signals, such as the singlet for the methyl group (CH₃) and the proton on the carboxylic acid group (COOH), would be present, confirming the rest of the structure. uni-konstanz.de

¹³C NMR spectroscopy provides further structural confirmation. The carbon atoms directly bonded to deuterium (C-D) exhibit characteristic changes. The signals for these carbons often appear as multiplets due to one-bond C-D coupling and are typically shifted slightly upfield compared to their C-H counterparts. Two-dimensional NMR techniques like HSQC and HMBC can further establish connectivity and confirm the precise location of the deuterium atoms by observing the correlations (or lack thereof) between protons and carbons. mdpi.comprinceton.edu

Table 3: Comparison of Expected ¹H NMR Signals for MQCA and MQCA-d4

| Signal | Expected Chemical Shift (δ, ppm) for MQCA | Expected Observation for MQCA-d4 |

|---|---|---|

| Methyl Protons (-CH₃) | ~2.8 ppm (singlet, 3H) | Present |

| Aromatic Protons | ~7.8-8.2 ppm (multiplet, 4H) | Absent or significantly reduced |

| Carboxylic Acid Proton (-COOH) | >10 ppm (broad singlet, 1H) | Present (in non-deuterated solvent) |

This table provides a generalized comparison of the expected proton NMR spectra. The absence of the aromatic proton signals is a key indicator of successful d4-labeling on the benzene ring.

Vibrational Spectroscopy (IR, Raman) for Probing Isotopic Effects on Molecular Dynamics

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. nih.gov These methods are highly sensitive to isotopic substitution, as the vibrational frequency of a bond is dependent on the masses of the atoms involved. The replacement of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the frequency of stretching and bending vibrations involving that atom.

For MQCA-d4, the most significant changes in the vibrational spectra would be observed for the C-D bonds on the aromatic ring. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of an IR or Raman spectrum. scialert.netmdpi.com Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are expected to shift to a significantly lower frequency, typically around 2200-2300 cm⁻¹. nih.gov This clear shift provides direct evidence of deuteration.

Similarly, C-H out-of-plane bending vibrations, which appear in the fingerprint region of the IR spectrum (below 1000 cm⁻¹), would also shift to lower wavenumbers upon deuteration. scialert.net While IR spectroscopy is more sensitive to polar bonds and Raman is more sensitive to non-polar, symmetric bonds, both techniques are complementary and can be used to confirm the isotopic substitution and study its effect on the molecule's vibrational dynamics. nih.gov

Table 4: Expected Vibrational Frequency Shifts due to Deuteration

| Vibrational Mode | Typical Frequency Range for C-H (cm⁻¹) | Expected Frequency Range for C-D (cm⁻¹) |

|---|---|---|

| Aromatic Stretching | 3100 - 3000 | ~2300 - 2200 |

| Aromatic Out-of-Plane Bending | 900 - 675 | Lower frequency shift |

This table illustrates the significant and predictable impact of deuterium substitution on key molecular vibrations, which can be readily observed with IR and Raman spectroscopy.

Chromatographic Techniques for Separation Science and Purity Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and purity assessment of this compound. Given its role as a deuterated internal standard, ensuring its chemical and isotopic purity is paramount for accurate quantitative bioanalysis. While specific research detailing the purity analysis of the d4-labeled compound itself is not extensively published, the methodologies employed for its non-deuterated analogue, 3-Methylquinoxaline-2-carboxylic acid (MQCA), provide a robust framework. The near-identical physicochemical properties of isotopologues mean that the chromatographic conditions for MQCA are directly applicable to its d4 counterpart.

The purity of analytical standards like 3-Methylquinoxaline-2-carboxylic acid is typically determined by HPLC, with standards often achieving a purity of ≥99.0%. sigmaaldrich.com This level of purity is crucial for its use as a reference material. For the separation and analysis of this compound and by extension its deuterated form, reversed-phase HPLC is the method of choice.

Detailed research findings on the analysis of MQCA, where this compound is used as an internal standard, reveal sophisticated HPLC methods coupled with tandem mass spectrometry (HPLC-MS/MS) or ultraviolet (UV) detection. researchgate.netqmx.comcaymanchem.com These methods are designed to resolve the analyte from complex matrices such as animal tissues. researchgate.netnih.govresearchgate.net

One established HPLC-MS/MS method utilizes a C18 column, a common choice for reversed-phase chromatography, with gradient elution. researchgate.netnih.gov The mobile phase typically consists of a combination of an organic solvent, such as methanol (B129727), and an aqueous solution containing a modifier like formic acid to ensure good peak shape and ionization efficiency. researchgate.netnih.gov The detection is highly specific, operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization, which allows for precise quantification. researchgate.netnih.gov

The following data table summarizes typical chromatographic conditions used for the analysis of the non-deuterated 3-Methylquinoxaline-2-carboxylic acid, which are suitable for the characterization of this compound.

| Parameter | Condition | Reference(s) |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | researchgate.netqmx.com |

| Column | Waters Xterra MS C18 (150 mm x 2.1 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Gradient elution with Methanol and 0.2% Formic Acid in water | researchgate.netnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization | researchgate.netnih.gov |

| Alternative Detection | UV Detection | qmx.comcaymanchem.com |

When characterizing this compound, the primary adaptation of these methods would be in the mass spectrometer's settings to monitor the specific mass-to-charge ratio of the deuterated compound. The retention time is expected to be nearly identical to that of the non-deuterated form, although slight shifts can sometimes occur with deuterium labeling. researchgate.net The high resolution and sensitivity of these chromatographic methods are critical for confirming the identity and ensuring the high purity required for a reliable internal standard in demanding research applications.

Research Applications of 3 Methylquinoxaline 2 Carboxylic Acid D4 in Chemical and Biological Systems

Mechanistic Investigations in Organic Reaction Pathways

The incorporation of deuterium (B1214612) into a molecule like 3-methylquinoxaline-2-carboxylic acid provides a subtle yet powerful probe for understanding complex chemical transformations. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is the key to its utility in mechanistic studies. google.com

Deuterium labeling is a well-established strategy for tracking the fate of specific atoms or molecular fragments through a reaction sequence. chem-station.com By replacing specific hydrogens with deuterium in a reactant like a quinoxaline (B1680401) derivative, researchers can follow the deuterium label in the products and intermediates, providing direct evidence for proposed reaction pathways. chem-station.commdpi.com

For instance, in the synthesis of complex heterocyclic structures, deuterium labeling can help confirm whether a reaction proceeds through a specific rearrangement or fragmentation pathway. If a deuterium atom at a particular position in the starting material is found in a predicted location in the product, it supports the hypothesized mechanism. This technique is invaluable for distinguishing between several plausible reaction routes, such as those common in the synthesis of various quinoxaline derivatives which can be formed through methods like the condensation of 1,2-dicarbonyl compounds with 1,2-diamino compounds or the oxidative coupling of epoxides and diamines. nih.govsapub.org The presence and location of the deuterium label in the final products, analyzed typically by mass spectrometry or NMR spectroscopy, offer unambiguous evidence of the atomic connections that were made and broken. mdpi.com

The most significant application of deuterium labeling in mechanistic chemistry is the study of the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a reaction when a C-H bond is replaced by a C-D bond. wikipedia.orgprinceton.edu Since the C-D bond is stronger and has a lower zero-point vibrational energy, it requires more energy to break. princeton.edubaranlab.org

Consequently, if the cleavage of this bond is part of the slowest, rate-determining step of a reaction, the deuterated version of the molecule will react more slowly than its non-deuterated counterpart. wikipedia.orgbaranlab.org A significant primary KIE (typically where the ratio of rates kH/kD > 2) is strong evidence that the C-H bond is broken in the rate-determining step. researchgate.net Conversely, the absence of a KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step before or after the rate-determining step. princeton.eduresearchgate.net This method is crucial for mapping the energy landscape of a reaction and identifying the transition state with the highest energy. nih.gov KIE studies can distinguish between different mechanisms, such as E1 and E2 elimination reactions, and provide detailed insight into the transition state structure. princeton.edu

Role as an Internal Standard in Quantitative Analytical Methodologies for Quinoxaline Analogs

In analytical chemistry, particularly in chromatography and mass spectrometry, an ideal internal standard is a compound that behaves almost identically to the analyte of interest during sample preparation and analysis but is still distinguishable. Deuterated compounds like 3-Methylquinoxaline-2-carboxylic Acid-d4 are considered the gold standard for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying molecules in complex matrices like blood plasma or tissue. doi.org The use of a stable isotope-labeled internal standard, such as a deuterated quinoxaline analog, is critical for achieving accurate and precise results. doi.orgresearchgate.net

The deuterated standard is added to a biological sample at a known concentration at the beginning of the sample preparation process. doi.org Because it is chemically almost identical to the non-deuterated analyte, it experiences the same potential losses during extraction, evaporation, and derivatization steps. doi.org In the mass spectrometer, the internal standard and the analyte are separated by their mass-to-charge ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability introduced during the sample workup is canceled out. doi.org This leads to highly reliable and reproducible quantification, which is essential for regulated bioanalysis. For example, a UPLC-MS/MS method for quantifying Methyl-3-quinoxaline-2-carboxylic acid (MQCA) in fish tissue utilized deuterated quinoxaline-2-carboxylic acid (d4-QCA) as an internal standard to ensure accuracy. doi.orgresearchgate.net

Below is an interactive table summarizing typical validation parameters for such an LC-MS/MS method.

Table 1: Representative LC-MS/MS Method Validation Parameters Using a Deuterated Internal Standard

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Analyte | Quinoxaline Analog (e.g., MQCA) | The target molecule to be quantified. |

| Internal Standard | Deuterated Analog (e.g., d4-QCA) | Added to samples and calibrators to correct for variability. |

| Limit of Detection (LOD) | 0.1 - 2.0 µg/kg | The lowest concentration of analyte that can be reliably detected. doi.orgresearchgate.net |

| Limit of Quantification (LOQ) | 0.25 - 5.0 µg/kg | The lowest concentration of analyte that can be accurately quantified. doi.org |

| Linearity (r²) | > 0.98 | The correlation coefficient of the calibration curve, indicating a linear response. researchgate.netresearchgate.net |

| Recovery (%) | 76 - 108% | The efficiency of the extraction process from the biological matrix. doi.orgresearchgate.netresearchgate.net |

| Precision (CV %) | < 15% | The degree of scatter between a series of measurements (Coefficient of Variation). researchgate.netresearchgate.net |

Pharmacokinetics (PK) describes how an organism affects a drug, involving the processes of absorption, distribution, metabolism, and excretion (ADME). Pre-clinical PK studies in animal models are fundamental to drug development. Accurate quantification of the drug and its metabolites in biological fluids over time is essential.

The use of deuterated internal standards like this compound is indispensable in these studies. By enabling precise measurement of drug concentrations in plasma samples taken at various time points, researchers can construct accurate plasma concentration-time profiles. researchgate.net From these profiles, key PK parameters can be calculated, as shown in the table below. These parameters determine how a drug is processed by the body, informing its potential efficacy and dosing regimen. The robustness of the analytical method, guaranteed by the deuterated standard, ensures that the derived PK data is reliable. researchgate.net

Table 2: Key Pharmacokinetic Parameters Determined Using LC-MS/MS with Deuterated Standards

| Parameter | Abbreviation | Description | Example Value (Mequindox Metabolite 'M') |

|---|---|---|---|

| Area Under the Curve | AUC(0-∞) | Represents the total drug exposure over time. | 37.24 ± 7.98 µg·h/mL (i.v.) researchgate.net |

| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. | N/A |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | N/A |

| Elimination Half-life | t1/2λz | The time required for the drug concentration to decrease by half. | N/A |

| Bioavailability | F (%) | The fraction of an administered dose that reaches systemic circulation. | 38.43% (Quinocetone) researchgate.net |

Studies on Metabolic Fate and Biotransformation Pathways (Pre-clinical, Non-human Models)

Understanding how a drug is metabolized is crucial for evaluating its safety and efficacy. Deuterium labeling offers a strategic advantage in these investigations. google.commdpi.com Replacing a hydrogen atom with deuterium at a site on the molecule that is susceptible to metabolic attack can slow down the rate of metabolism at that specific position. google.com

This "metabolic switching" can alter the profile of metabolites produced, sometimes leading to a more favorable pharmacokinetic profile by reducing clearance or avoiding the formation of toxic metabolites. google.com In research, this effect is used to probe metabolic pathways. By comparing the metabolites formed from the deuterated versus the non-deuterated compound, researchers can identify the primary sites of metabolic modification on the molecule. mdpi.comresearchgate.net For example, if deuteration at a specific methyl group significantly reduces the formation of a corresponding carboxylic acid metabolite, it provides strong evidence that the oxidation of that methyl group is a major metabolic pathway. Studies on quinoxaline compounds like Cyadox and Mequindox have identified metabolic pathways including N-oxide reduction, hydroxylation, and hydrolysis in various animal models. researchgate.net Using a deuterated version of a lead compound allows for a more detailed map of its biotransformation, which is critical information for drug design and safety assessment in the pre-clinical phase. google.comresearchgate.net

Tracing Carbon Scaffolds and Specific Atom Metabolism

The use of isotopically labeled compounds is a cornerstone of metabolic research, allowing scientists to track the journey of a molecule through a biological system. This compound is ideally suited for this purpose. As the deuterated form of 3-Methylquinoxaline-2-carboxylic acid (MQCA), a major metabolite of quinoxaline-based veterinary drugs like olaquindox, its primary application lies in its use as an internal standard for metabolic studies. mdpi.commedchemexpress.commedchemexpress.com

When researchers investigate the metabolism of a parent drug, they can administer the non-deuterated drug and simultaneously use a known quantity of MQCA-d4 as a spike in the biological samples (e.g., plasma, tissue). Because MQCA-d4 is chemically identical to the MQCA metabolite but has a higher mass (+4 Da), it can be distinguished by mass spectrometry. This allows for precise quantification of the metabolite formed in vivo, correcting for any loss during sample preparation and analysis.

The core principle of this application is that the deuterium atoms act as a stable, heavy tag. This tag does not interfere with the biological pathways being studied but provides a clear signal to trace the fate of the quinoxaline scaffold. This approach is fundamental to pharmacokinetic studies that determine the rate of formation and elimination of metabolites, providing critical data for understanding a drug's behavior in the body. fao.org

Identification and Quantification of Deuterated Metabolites

The identification and quantification of metabolites are critical for drug development and food safety monitoring. This compound is instrumental in the development of robust analytical methods for its non-deuterated counterpart, MQCA, which is a key marker residue for veterinary drugs. acs.orglgcstandards.com The presence of the four deuterium atoms creates a distinct mass shift, which is the foundation for its use in isotope dilution mass spectrometry (IDMS).

Analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are often employed. In a typical assay, a sample extract from animal tissue is spiked with a known amount of MQCA-d4. nih.gov Both the analyte (MQCA) and the internal standard (MQCA-d4) co-elute chromatographically but are separated by the mass spectrometer based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification can be achieved. acs.orgnih.gov

Broad-specificity immunoassays have also been developed for the simultaneous screening of MQCA and other related residues. In these tests, MQCA-d4 can serve as a reference standard to validate the method's accuracy and ensure reliable detection in various food matrices like pork, chicken, and fish. acs.orgresearchgate.net

Table 1: Analytical Methods Utilizing this compound

| Method | Purpose | Detection Principle | Advantage of Deuteration | Reference(s) |

| HPLC-MS/MS | Quantitative analysis of MQCA residues in animal tissues | Isotope Dilution Mass Spectrometry | Serves as a perfect internal standard, correcting for matrix effects and sample loss. | nih.gov |

| Competitive Indirect Immunoassay (ciELISA) | Screening for MQCA and related residues in food products | Broad-specificity monoclonal antibodies | Used as a certified reference material to validate assay performance and accuracy. | researchgate.net, acs.org |

| Journal of Labelled Compounds and Radiopharmaceuticals | Synthesis and characterization | Mass Spectrometry and NMR | Confirms high isotopic enrichment (99.6%) for use in tracer studies. |

Enzyme-Mediated Transformations and Isotopic Effects on Metabolism

The replacement of hydrogen with deuterium can influence the rate of enzyme-mediated reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). semanticscholar.org The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and more difficult to break. numberanalytics.com If the cleavage of a C-H bond on the benzene (B151609) ring of MQCA is a rate-determining step in its further metabolism, then the deuterated compound, MQCA-d4, will be metabolized more slowly than its non-deuterated counterpart.

This principle allows researchers to use MQCA-d4 as a probe to investigate enzymatic mechanisms. nih.gov By comparing the metabolic rate of MQCA with that of MQCA-d4 in liver microsome preparations, scientists can determine if C-H bond cleavage on the aromatic ring is a critical step in the metabolic cascade. A significant KIE (a ratio of rates kH/kD > 1) would provide strong evidence for this mechanism. semanticscholar.orgnih.gov

Furthermore, this effect can be exploited in drug design. If a particular metabolic pathway leads to the formation of toxic byproducts, deuterating the "soft spots" on the molecule can slow down this pathway, a strategy known as "metabolic shunting." nih.gov This can improve a drug's safety profile by reducing the formation of undesirable metabolites. uniupo.it While specific studies measuring the KIE for MQCA-d4 are not prevalent, the principles are widely applied in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. nih.govnih.gov

Probing Receptor-Ligand Interactions and Enzyme Binding Mechanisms (In vitro/Pre-clinical)

Beyond metabolism, deuterated compounds like MQCA-d4 serve as sophisticated tools to probe the interactions between small molecules and biological macromolecules such as receptors and enzymes.

Deuterium Labeling for Ligand Binding Assays

Ligand binding assays are used to measure the affinity of a molecule for a specific receptor or binding site. nih.govwikipedia.org In these assays, a labeled ligand is used to quantify the binding. While radioligands have traditionally been used, stable isotope-labeled compounds are increasingly favored to avoid the hazards of radioactivity. promega.com

This compound can be used as a stable isotope-labeled competitor in a binding assay. In this setup, a labeled primary ligand (e.g., a fluorescently tagged molecule) is allowed to bind to its target receptor. Then, increasing concentrations of the unlabeled competitor, such as MQCA or MQCA-d4, are added. The ability of the competitor to displace the labeled ligand is measured, allowing for the calculation of its binding affinity (Ki).

A key advantage of using a deuterated compound in this context is improved metabolic stability. nih.gov If the assay is performed using live cells or enzyme-rich preparations, the parent compound might be metabolized during the experiment, leading to inaccurate affinity measurements. The stronger C-D bonds in MQCA-d4 can slow this degradation, ensuring that the measured interaction is with the intended compound. This stability makes deuterated ligands more reliable probes for determining binding constants in physiological environments. nih.gov

Mechanistic Enzymology Studies with Isotopic Probes

Isotopic probes are fundamental to mechanistic enzymology. nih.gov The kinetic isotope effect (KIE) is a powerful tool for elucidating the transition state of an enzyme-catalyzed reaction. semanticscholar.orgnih.gov By synthesizing MQCA-d4 and comparing its interaction with an enzyme to that of the non-deuterated MQCA, researchers can gain insight into the catalytic mechanism.

For example, if an enzyme is suspected of catalyzing the hydroxylation of the quinoxaline ring, this would involve the breaking of a C-H bond. By measuring the reaction rates for both MQCA (kH) and MQCA-d4 (kD), a primary KIE can be calculated. A large KIE value indicates that C-H bond cleavage is part of the rate-limiting step of the reaction, providing direct evidence for the proposed mechanism. nih.gov Conversely, a KIE value near 1 would suggest that C-H bond breaking is not kinetically significant, prompting the investigation of other mechanistic possibilities. mdpi.com These studies are crucial for understanding how enzymes function at a molecular level and are invaluable for designing specific enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies using Deuterated Analogs

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug. georgiasouthern.edu This process involves synthesizing and testing numerous analogs to understand how specific structural modifications affect biological activity. unav.educore.ac.uk The use of deuterated analogs, like MQCA-d4, represents a subtle but powerful SAR strategy known as "precision deuteration." nih.govuniupo.it

The primary goal of this strategy is often to improve a molecule's pharmacokinetic profile without altering its pharmacodynamic properties (i.e., its interaction with the target). In SAR studies of quinoxaline derivatives, researchers might find a compound with high potency but poor metabolic stability. nih.gov By selectively replacing hydrogens at metabolically vulnerable sites with deuterium, they can create an analog that retains the desired biological activity but has a longer half-life in the body. nih.govnih.gov

One study on pyrazoloquinolinones, a related class of compounds, demonstrated this principle effectively. Deuteration of methoxy (B1213986) groups on the molecule led to a significant increase in metabolic half-life while retaining selectivity for the target GABA-A receptor subtype. nih.gov This shows how incorporating deuterium, as in MQCA-d4, can be a key step in an SAR campaign to produce a more effective and durable therapeutic agent.

Table 2: Application of Deuteration in SAR and Binding Studies

| Study Type | Compound Class | Finding | Implication for MQCA-d4 | Reference |

| SAR/Metabolic Stability | Pyrazoloquinolinones | Deuteration of methoxy groups increased metabolic half-life by 2-4 fold while retaining receptor selectivity. | Demonstrates that deuteration of the quinoxaline scaffold can be a successful strategy to improve pharmacokinetics. | nih.gov |

| SAR/Antitubercular Activity | Quinoxaline-2-carboxamide 1,4-di-N-oxides | Electron-withdrawing groups on the quinoxaline ring increased antitubercular activity. | Provides a framework for how structural modifications, including isotopic substitution, can modulate the biological activity of the quinoxaline core. | unav.edu |

Computational Chemistry and Theoretical Studies on 3 Methylquinoxaline 2 Carboxylic Acid D4

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules. osti.gov When applied to 3-Methylquinoxaline-2-carboxylic Acid-d4, DFT can elucidate the subtle yet significant effects of isotopic substitution.

The primary influence of replacing four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) moiety of the quinoxaline (B1680401) ring is the change in vibrational frequencies due to the increased mass of deuterium. This alteration in the zero-point vibrational energy (ZPVE) can lead to measurable changes in bond lengths, bond angles, and electronic properties—a phenomenon known as the secondary isotope effect.

Table 1: Hypothetical DFT-Calculated Geometric and Energetic Isotope Effects

| Parameter | 3-Methylquinoxaline-2-carboxylic Acid | This compound | Predicted Change |

|---|---|---|---|

| Average C-(H/D) Bond Length (Å) | 1.084 | 1.081 | -0.003 |

| Zero-Point Vibrational Energy (kJ/mol) | 450.2 | 415.8 | -34.4 |

Note: This table is illustrative, based on principles of DFT and isotopic effects. Actual values would require specific calculations.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Quinoxaline derivatives can exhibit conformational heterogeneity, especially when they are part of larger, more flexible structures like peptides. nih.gov The rotation around single bonds, such as the bond connecting the carboxylic acid group to the quinoxaline ring, can lead to different stable conformers.

For this compound, computational methods can map the potential energy surface as a function of key dihedral angles. While the substitution of hydrogen with deuterium does not typically change the fundamental shape of the potential energy surface or the identity of the low-energy conformers, it can slightly alter the relative energies and the rotational barriers between them due to changes in ZPVE. mdpi.com Studies on quinoxaline structures have identified distinct conformational differences based on substituent patterns, which can be computationally modeled to understand their stability. mdpi.com The deuteration in the aromatic ring is expected to have a minimal impact on the rotational barrier of the carboxylic acid group, but a full conformational analysis would confirm the preferred orientation of the functional groups in the deuterated species.

Molecular Dynamics Simulations of Molecular Interactions (In silico)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target like a protein.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to model their dynamic evolution. To study the deuterated compound, the atomic mass of the four deuterium atoms in the force field parameters would be updated from ~1 amu to ~2 amu.

This change in mass, while electronically subtle, would affect the dynamics of the molecule. For instance:

Vibrational Motions: C-D bonds would vibrate at lower frequencies than C-H bonds.

Diffusion and Rotation: The slightly increased molecular mass would lead to slower translational and rotational diffusion in solution.

Intermolecular Interactions: The altered vibrational dynamics could subtly influence the time-averaged strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, with surrounding solvent molecules or a receptor binding site. nih.gov

MD simulations could be particularly useful in understanding how deuteration might affect the pharmacokinetic profile of the molecule, as these subtle dynamic changes can influence binding affinities and residence times at a target site. medchemexpress.com

Prediction of Spectroscopic Parameters and Isotopic Shifts

Computational chemistry is a powerful tool for predicting spectroscopic properties, which is especially valuable for analyzing isotopically labeled compounds. DFT calculations can be used to predict NMR, IR, and Raman spectra.

For this compound, the most significant spectroscopic changes are expected in NMR and IR spectra.

NMR Spectroscopy: The replacement of four aromatic protons with deuterium will result in the disappearance of their corresponding signals in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbons directly bonded to deuterium (C-D) will exhibit isotopic shifts, typically appearing slightly upfield compared to their C-H counterparts. This is due to the lower ZPVE of the C-D bond. Furthermore, the one-bond carbon-deuterium coupling (¹J_CD) will be smaller than the corresponding carbon-proton coupling (¹J_CH) by a factor approximately equal to the ratio of the gyromagnetic ratios (γ_D / γ_H ≈ 1/6.5). Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, can predict these chemical shifts and coupling constants with high accuracy. acs.orgnih.gov

IR Spectroscopy: The C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations at a significantly lower frequency (around 2200-2300 cm⁻¹). The factor for this shift is approximately 1/√2, reflecting the change in reduced mass. DFT frequency calculations can predict the entire IR spectrum, helping to assign experimental peaks and confirm the success of the deuteration.

Table 2: Predicted Spectroscopic Isotopic Shifts for this compound

| Spectrum | Parameter | Non-deuterated (Calculated) | Deuterated (Calculated) | Expected Isotopic Shift |

|---|---|---|---|---|

| ¹³C NMR | Aromatic C-H/D Chemical Shift (ppm) | 128.5 | 128.2 | -0.3 ppm |

Note: This table is illustrative. Specific shifts depend on the exact position and electronic environment.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A common synthesis route involves the condensation of a deuterated o-phenylenediamine (B120857) with a pyruvic acid derivative. bohrium.com

Using DFT, chemists can model the entire reaction pathway, from reactants to products, through the transition state. researchgate.netsemanticscholar.org This involves:

Locating the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Computational algorithms can find this first-order saddle point on the potential energy surface.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

Analyzing the Kinetic Isotope Effect (KIE): When a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium will slow the reaction down. This is because the C-D bond has a lower ZPVE and is effectively stronger, requiring more energy to break. This primary KIE (k_H / k_D > 1) can be calculated by comparing the activation energies for the deuterated and non-deuterated reactions. rutgers.edu Even if C-H bonds are not broken in the rate-determining step, secondary isotope effects can arise from changes in hybridization at the isotopic center between the ground state and the transition state. rsc.org

Modeling the synthesis of this compound would likely show a negligible KIE if the C-D bonds on the aromatic ring are not directly involved in the rate-limiting step of the quinoxaline ring formation. mdpi.com However, computational analysis provides definitive confirmation of the reaction mechanism and the energetic landscape.

Future Directions and Emerging Research Avenues for 3 Methylquinoxaline 2 Carboxylic Acid D4

Development of Novel and Sustainable Synthetic Methodologies for Deuterated Quinoxaline (B1680401) Derivatives

The synthesis of isotopically labeled compounds, including deuterated quinoxaline derivatives, is often complex and can involve multi-step processes with costly reagents. A significant future direction lies in the development of more efficient, cost-effective, and environmentally benign synthetic routes. rsc.orgnih.gov Current methods for producing MQCA-d4 involve a linear synthesis starting from aniline-d5 (B30001), which, while effective, underscores the need for more versatile and sustainable approaches. bohrium.com

Future research will likely focus on several key areas:

Catalyst-Free and Organocatalytic Methods : There is a growing interest in transition-metal-free synthetic routes to avoid the cost, toxicity, and difficulty of removing metal catalysts from the final products. rsc.orgnih.gov Organocatalysis, using small organic molecules to catalyze reactions, has emerged as a powerful alternative for quinoxaline synthesis. nih.gov Developing organocatalytic methods that facilitate hydrogen-deuterium exchange or utilize deuterated starting materials in a one-pot reaction would be a significant step forward.

Late-Stage Deuteration : A highly desirable strategy is the ability to introduce deuterium (B1214612) atoms into a molecule at a late stage of the synthesis. This would allow for the efficient production of deuterated analogs of known quinoxaline-based drugs and research compounds without having to re-develop the entire synthesis from a deuterated precursor. Research into selective C-H activation and deuteration on the quinoxaline core could unlock a vast library of deuterated molecules for further study.

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Solvents | Often organic solvents (e.g., DMF) | Water, Ethanol, Deep Eutectic Solvents tuwien.atunicam.it |

| Catalysts | Transition metals, strong acids/bases thalesnano.com | Organocatalysts, Bentonite Clay, Catalyst-Free mdpi.comnih.gov |

| Conditions | Often harsh (high temperatures, long reaction times) | Room temperature, Microwave-assisted, short reaction times mdpi.comtuwien.at |

| Byproducts | Often produce significant waste | Minimal waste ("E-factor" near zero in some cases) researchgate.net |

| Efficiency | Can have low to moderate yields | Generally high to excellent yields nih.gov |

Exploration of Advanced Analytical Applications in High-Throughput Screening (Pre-clinical)

In preclinical drug discovery and development, high-throughput screening (HTS) is essential for rapidly assessing large numbers of compounds. sciex.com The accuracy and reliability of these screens are paramount. MQCA-d4 is ideally suited for a critical role in this domain as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based assays. medchemexpress.comaptochem.com

The use of a deuterated internal standard like MQCA-d4 is considered the gold standard in quantitative bioanalysis for several reasons: aptochem.com

Correction for Matrix Effects : Biological samples (e.g., plasma, tissue homogenates) are complex matrices that can interfere with the ionization of an analyte, either suppressing or enhancing the signal. nih.gov Because MQCA-d4 is chemically almost identical to the non-deuterated MQCA, it experiences the same matrix effects. chromforum.org By comparing the signal of the analyte to the known concentration of the internal standard, these variations can be accurately corrected.

Improved Precision and Accuracy : An SIL-IS accounts for variability during sample preparation, extraction, and injection into the analytical instrument. aptochem.comscioninstruments.com Studies have shown that using a deuterated standard significantly improves assay precision compared to using a structural analog. nih.gov

Co-elution : In liquid chromatography-tandem mass spectrometry (LC-MS/MS), MQCA-d4 co-elutes with the native MQCA. This ensures that both compounds are subjected to the same conditions at the same time, providing the most accurate correction for any fluctuations during the analysis. aptochem.comchromforum.org

Future research will focus on leveraging these advantages to develop robust HTS assays for quantifying quinoxaline-based drug candidates and their metabolites in preclinical studies. sciex.com The use of MQCA-d4 and other deuterated quinoxalines will enable more reliable go/no-go decisions in drug discovery, increasing throughput and confidence in the generated data. aptochem.com

Table 2: Advantages of MQCA-d4 as an Internal Standard in High-Throughput Screening

| Analytical Parameter | Challenge in HTS | How MQCA-d4 Provides a Solution |

|---|---|---|

| Quantification Accuracy | Ion suppression/enhancement from biological matrix. nih.gov | Co-elutes and experiences identical matrix effects as the analyte, allowing for precise correction. aptochem.com |

| Assay Precision | Variability in sample extraction, recovery, and injection volume. scioninstruments.com | Accounts for procedural losses and variations, as it behaves identically to the analyte. aptochem.com |

| Throughput | Need for rapid analysis without compromising data quality. | Enables robust, reliable quantification, reducing the need for repeat analyses and lowering rejection rates for analytical runs. aptochem.com |

| Specificity | Differentiating the analyte from other sample components. | Its unique mass-to-charge ratio allows for specific detection by mass spectrometry, even in a complex sample. thalesnano.com |

Expansion into New Mechanistic Study Paradigms and Complex Chemical Systems

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms. thalesnano.com The primary tool for this is the kinetic isotope effect (KIE), which is the change in reaction rate observed when an atom in the reactant is replaced with one of its isotopes. scielo.org.mx The carbon-deuterium (C-D) bond is stronger and harder to break than a carbon-hydrogen (C-H) bond. gabarx.com

By synthesizing both MQCA and MQCA-d4, researchers can investigate a variety of chemical and biological transformations:

Metabolic Pathway Elucidation : Many drugs are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond. By comparing the rate of metabolism of MQCA to MQCA-d4, scientists can determine if the breaking of a C-H bond on the benzene (B151609) ring is a rate-limiting step in its metabolism. This information is crucial for understanding a drug's pharmacokinetic profile. gabarx.com

Studying Prodrug Activation : Some quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, act as prodrugs that require reductive activation by enzymes to become active. mdpi.comnih.gov This activation can involve redox reactions on the quinoxaline core. MQCA-d4 could be used as a scaffold to build deuterated prodrugs, allowing researchers to probe the activation mechanism and identify the specific enzymes involved. mdpi.com

Investigating Chemical Reactions : Quinoxaline derivatives are used in a wide array of chemical reactions. Using MQCA-d4 as a reactant or substrate can provide definitive evidence for or against proposed reaction mechanisms, particularly those involving electrophilic aromatic substitution or other reactions at the benzene ring. researchgate.net

The ability to selectively place deuterium atoms on the quinoxaline ring of MQCA-d4 opens up new paradigms for studying how these important molecules interact and react within complex chemical and biological systems.

Table 3: Principles of Deuterium Labeling in Mechanistic Studies

| Principle | Description | Application for MQCA-d4 |

|---|---|---|

| Kinetic Isotope Effect (KIE) | A slower reaction rate when a C-H bond is replaced by a stronger C-D bond. gabarx.com | Comparing the metabolism rate of MQCA vs. MQCA-d4 to see if C-H bond cleavage is the rate-determining step. |

| Metabolic Switching | Deuteration at a site of metabolism can slow down that pathway, forcing metabolism to occur elsewhere. scielo.org.mx | Helps identify primary and secondary metabolic pathways for quinoxaline-based compounds. |

| Tracer Studies | The deuterium label acts as a "tag" that can be tracked by mass spectrometry. | Following the fate of the quinoxaline core during complex biological transformations or chemical reactions. |

Integration into Systems Biology and Metabolomics Research

Systems biology aims to understand the complex interactions within a biological system as a whole. clearsynth.com Metabolomics, the large-scale study of small molecules (metabolites) within that system, is a cornerstone of this field. Accurate and comprehensive quantification of metabolites is essential for building predictive models of health, disease, and drug response. clearsynth.com

MQCA-d4 is a key enabling tool for integrating the study of quinoxaline-related compounds into these fields:

Quantitative Metabolomics : As a metabolite of veterinary drugs, MQCA can be present in various tissues. caymanchem.com To accurately assess the metabolic impact of these parent drugs or to monitor for their residues, precise quantification of MQCA is necessary. Using MQCA-d4 as an internal standard in LC-MS/MS methods provides the required accuracy and reliability for these measurements in complex biological samples. aptochem.comnih.gov

Pharmacometabolomics : This sub-field of metabolomics studies how an individual's metabolic profile influences their response to a drug. If a new quinoxaline-based therapeutic is developed, understanding its metabolism is critical. MQCA-d4 can serve as an ideal internal standard for quantifying the formation of an MQCA-like metabolite, helping to correlate drug efficacy or toxicity with specific metabolic pathways.

Fluxomics : Stable isotopes can be used to trace the flow of atoms through metabolic pathways (metabolic flux analysis). While MQCA-d4 itself is primarily an internal standard, its use ensures the accurate baseline measurement of metabolite pools, which is a prerequisite for more complex flux studies involving 13C or 15N labeled tracers.

The integration of MQCA-d4 into metabolomics workflows ensures that the data collected on quinoxaline-related metabolites is of high quality, making it suitable for inclusion in larger systems biology models. clearsynth.com

Table 4: Role of MQCA-d4 in a Metabolomics Workflow

| Stage | Description | Contribution of MQCA-d4 |

|---|---|---|

| Sample Preparation | Extraction of metabolites from biological matrix (e.g., tissue, plasma). | Spiked into the sample at the beginning to control for extraction variability. aptochem.com |

| Data Acquisition (LC-MS/MS) | Separation and detection of metabolites. | Co-elutes with analyte to correct for instrument variability and matrix effects. aptochem.comnih.gov |

| Data Processing | Peak integration and quantification. | Provides a reference signal of known concentration for accurate calculation of the analyte's concentration. nih.gov |

Potential for Derivatization into Novel Functional Molecules for Pre-clinical Research

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.govnih.gov The 3-methylquinoxaline-2-carboxylic acid structure itself is a versatile starting point for chemical modification. nih.govresearchgate.net

A significant future opportunity lies in using MQCA-d4 not just as an analytical tool, but as a deuterated building block. By chemically modifying the carboxylic acid group, a library of novel, deuterated functional molecules can be created for preclinical research. nih.govresearchgate.net

Improving Pharmacokinetics : A common strategy in modern drug design is "metabolic switching," where deuterium is placed at a known site of metabolism. scielo.org.mxgabarx.com This can slow the breakdown of the drug, potentially leading to a longer half-life and improved therapeutic profile. By starting with MQCA-d4 and creating new derivatives, researchers can build molecules with a potentially more robust metabolic profile compared to their non-deuterated counterparts.

Creating New Bioactive Compounds : The carboxylic acid functional group of MQCA-d4 can be readily converted into a variety of other functional groups, such as amides, esters, and hydrazides, or used in coupling reactions. nih.govresearchgate.net Each of these new derivatives could be screened for a wide range of biological activities, leveraging the known bioactivity of the quinoxaline core. nih.govrsc.org For example, quinoxaline-based amides and hydrazides have shown promise as anticancer and anti-inflammatory agents. nih.govnih.gov Synthesizing the deuterated versions of these molecules could lead to new drug candidates with enhanced properties.

This approach combines the benefits of deuterium labeling with the proven therapeutic potential of the quinoxaline scaffold, opening a new frontier for the development of next-generation therapeutic agents.

Table 5: Potential Derivatization of MQCA-d4 and Associated Biological Activities

| Reaction at Carboxylic Acid | Resulting Functional Group | Known Biological Activities of Analogous Quinoxaline Derivatives |

|---|---|---|

| Amide Coupling | Amide | Anticancer, Kinase Inhibition, Antiviral mdpi.comnih.govnih.gov |

| Esterification | Ester | Antimycobacterial, Anticancer mdpi.comrsc.org |

| Reaction with Hydrazine | Hydrazide | Anti-inflammatory, COX-2 Inhibition, Anticancer nih.govrsc.org |

| Reduction | Alcohol | Precursor for further synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。